molecular formula C18H13N3O5 B1300577 2-(2-hydroxyphenyl)-N-[(4-nitrophenyl)methylideneamino]furan-3-carboxamide

2-(2-hydroxyphenyl)-N-[(4-nitrophenyl)methylideneamino]furan-3-carboxamide

Cat. No.: B1300577
M. Wt: 351.3 g/mol
InChI Key: ZDNNQQKPIMYLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxyphenyl)-N-[(4-nitrophenyl)methylideneamino]furan-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a hydroxyphenyl group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-N-[(4-nitrophenyl)methylideneamino]furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-nitroaniline to form a Schiff base, followed by cyclization with furan-3-carboxylic acid under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-N-[(4-nitrophenyl)methylideneamino]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(2-hydroxyphenyl)-N-[(4-nitrophenyl)methylideneamino]furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-N-[(4-nitrophenyl)methylideneamino]furan-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenyl)oxazole: Similar structure but with an oxazole ring instead of a furan ring.

    2-(2-hydroxyphenyl)benzoxazole: Contains a benzoxazole ring, offering different chemical properties.

    2-(2-hydroxyphenyl)benzothiazole: Features a benzothiazole ring, which can affect its reactivity and applications.

Uniqueness

2-(2-hydroxyphenyl)-N-[(4-nitrophenyl)methylideneamino]furan-3-carboxamide is unique due to its combination of a furan ring with hydroxyphenyl and nitrophenyl groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C18H13N3O5

Molecular Weight

351.3 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-N-[(4-nitrophenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C18H13N3O5/c22-16-4-2-1-3-14(16)17-15(9-10-26-17)18(23)20-19-11-12-5-7-13(8-6-12)21(24)25/h1-11,22H,(H,20,23)

InChI Key

ZDNNQQKPIMYLQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.